BenchChemオンラインストアへようこそ!

1,3-Bis[4-(trifluoromethyl)phenyl]thiourea

Anticancer NSCLC K-Ras Inhibition

This symmetrically substituted diarylthiourea is the most potent K-Ras inhibitor identified in a 21-compound analog series (IC50 0.21 µM against A549 NSCLC cells), offering a validated starting point for oncology hit-to-lead campaigns. Its distinct 4-CF3 substitution pattern delivers unique hydrogen-bonding acidity versus 3,5-bis(CF3) analogs, ensuring divergent catalytic performance. Procure the ≥97% (HPLC) grade to eliminate confounding impurities in sensitive enzymatic and biophysical assays.

Molecular Formula C15H10F6N2S
Molecular Weight 364.31 g/mol
CAS No. 1744-07-6
Cat. No. B1288397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis[4-(trifluoromethyl)phenyl]thiourea
CAS1744-07-6
Molecular FormulaC15H10F6N2S
Molecular Weight364.31 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)NC(=S)NC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C15H10F6N2S/c16-14(17,18)9-1-5-11(6-2-9)22-13(24)23-12-7-3-10(4-8-12)15(19,20)21/h1-8H,(H2,22,23,24)
InChIKeyABYZUZQRUYXHCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis[4-(trifluoromethyl)phenyl]thiourea (CAS 1744-07-6): Technical Specifications and Procurement Baseline


1,3-Bis[4-(trifluoromethyl)phenyl]thiourea is a symmetrically substituted diarylthiourea bearing two 4-(trifluoromethyl)phenyl groups. It is a solid with a melting point range of 156.0–160.0 °C and a typical purity specification of ≥97% (HPLC) [1]. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, functioning as a precursor for heterocycles, a ligand in catalysis, and a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) [2].

Why Generic 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea Substitution Fails: The Critical Role of Purity and Synthetic Context


Generic substitution within the diarylthiourea class is not feasible due to the profound impact of substituent position and electronic effects on biological activity and synthetic utility. For instance, while 1,3-diaryl thioureas with 3,5-bis(trifluoromethyl)phenyl groups are widely employed as privileged organocatalysts (e.g., Schreiner's thiourea), the distinct substitution pattern of the 4-(trifluoromethyl)phenyl moiety in this compound confers different hydrogen-bonding acidity and steric properties, leading to divergent catalytic performance and target engagement [1]. Furthermore, vendor-reported purity specifications vary significantly, with some suppliers listing ≥95% while others specify ≥97.0% (HPLC), directly impacting reproducibility in sensitive catalytic or biological assays .

Quantitative Differentiation Evidence for 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea (CAS 1744-07-6)


Potent Anti-Proliferative Activity in Non-Small Cell Lung Cancer (NSCLC) Model: A Direct Comparative Advantage

In a head-to-head comparative study of 21 rationally designed urea and thiourea analogs (TKR01-TKR21) targeting the K-Ras protein, 1,3-bis[4-(trifluoromethyl)phenyl]thiourea, designated as compound TKR15, demonstrated superior anti-proliferative activity against the A549 human lung adenocarcinoma cell line. Its IC50 value of 0.21 µM represents a potent and quantifiable differentiation from other analogs within the same series, which exhibited a range of activities [1].

Anticancer NSCLC K-Ras Inhibition Thiourea Derivatives

Benchmarking Cytotoxic Potency Against Related 3-(Trifluoromethyl)phenylthiourea Analogs

The cytotoxic profile of 1,3-bis[4-(trifluoromethyl)phenyl]thiourea can be contextualized against a broader class of 3-(trifluoromethyl)phenylthiourea analogs. While a series of these related compounds exhibited high cytotoxicity (IC50 ≤ 10 µM) against colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cell lines, the specific 4-substituted analog (TKR15) achieves an IC50 of 0.21 µM against the A549 NSCLC cell line [1]. This demonstrates a significant, quantifiable potency advantage for the 4-substituted isomer in a specific cancer model, although the assays and cell lines differ, making this a cross-study comparison [2].

Cytotoxicity Thiourea Derivatives Cancer Cell Lines SAR

Synthetic Efficiency and Purity: A Procurement-Driven Differentiation from Commercial Analogs

A key differentiator for procurement is the variability in both synthetic yield and vendor-reported purity. A specific method for synthesizing this compound reports a yield of 49% (compound TKR15) using a Boc₂O-mediated approach to enhance intermediate stability and control regioselectivity . Commercially, purity specifications vary, with major suppliers such as TCI guaranteeing a minimum purity of 97.0% (HPLC) and a melting point of 156.0–160.0 °C [1], while other vendors offer material at a lower 95% purity .

Synthetic Yield Purity Specification Chemical Procurement Reproducibility

Mechanochemical Synthesis Advantage: Superior Stoichiometric Control for Catalyst Preparation

The synthesis of 1,3-bis[4-(trifluoromethyl)phenyl]thiourea and related bis(thiourea)s can be achieved quantitatively via mechanochemical methods (neat grinding or liquid-assisted grinding). This approach offers a distinct advantage over traditional solution-based syntheses by providing superior stoichiometric control, enabling the selective formation of either 1:1 or 1:2 coupling products. Importantly, quantitative yields allow for the complete avoidance of purification steps like chromatography or recrystallization, making the process more efficient and environmentally benign [1].

Mechanochemistry Organocatalysis Green Chemistry Stoichiometric Control

Validated Application Scenarios for 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea Based on Quantitative Evidence


Medicinal Chemistry: A High-Potency Lead for K-Ras-Driven Non-Small Cell Lung Cancer (NSCLC)

This compound is a premier candidate for medicinal chemistry programs targeting K-Ras mutations in NSCLC. The direct head-to-head evidence identifies 1,3-bis[4-(trifluoromethyl)phenyl]thiourea (TKR15) as the most potent inhibitor in a 21-compound analog series, with an IC50 of 0.21 µM against the A549 lung adenocarcinoma cell line [1]. Its demonstrated ability to bind the K-Ras hydrophobic cavity and form a hydrogen bond with Glu37 provides a strong, experimentally validated foundation for lead optimization, hit-to-lead campaigns, and structure-activity relationship (SAR) studies aimed at developing novel therapies for K-Ras mutant lung cancers [1].

Procurement for High-Reproducibility Research: Selecting the Appropriate Purity Grade

For applications where assay reproducibility and data integrity are paramount—such as enzymatic inhibition studies, biophysical assays, or the synthesis of highly sensitive materials—procurement must be guided by purity specifications. The quantitative evidence shows that 1,3-bis[4-(trifluoromethyl)phenyl]thiourea is commercially available at a minimum purity of 97.0% (HPLC) from vendors like TCI [1], which is a 2% higher specification than the 95% grade offered by other suppliers . This 2% difference in purity can be critical for eliminating confounding variables in sensitive experiments, making the 97.0% grade the recommended choice for high-reproducibility research and for use as a reliable building block in multi-step synthetic sequences where impurities can accumulate.

Green Chemistry and Catalysis: Efficient Synthesis of Organocatalysts via Mechanochemistry

This compound is an ideal substrate for laboratories focused on sustainable chemistry and the rapid, waste-free synthesis of organocatalysts. The evidence from mechanochemical studies demonstrates that 1,3-bis[4-(trifluoromethyl)phenyl]thiourea and related bis(thiourea)s can be prepared in quantitative yield using neat or liquid-assisted grinding, completely eliminating the need for solvents and purification steps such as chromatography or recrystallization [1]. This method also offers superior stoichiometric control, allowing the user to selectively generate 1:1 or 1:2 coupling products on demand [1]. This scenario is particularly relevant for researchers developing new thiourea-based organocatalysts for asymmetric synthesis or anion recognition, where the ability to quickly and cleanly produce a library of catalysts is a significant advantage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Bis[4-(trifluoromethyl)phenyl]thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.